1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester
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Overview
Description
1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester is an organic compound with the molecular formula C8H12O2. It is characterized by a three-membered cyclopropene ring, which is a highly strained structure, and a carboxylic acid ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3,3-trimethyl-1-butene with diazomethane in the presence of a catalyst to form the cyclopropene ring. The resulting cyclopropene intermediate is then esterified with methanol under acidic conditions to yield the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The strained cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
1-Propene-1,2,3-tricarboxylic acid, trimethyl ester: Similar in having multiple ester groups but lacks the cyclopropene ring.
2-Cyclopentene-1-carboxylic acid, 1,2,3-trimethyl-, ethyl ester: Contains a cyclopentene ring instead of a cyclopropene ring.
Uniqueness
1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester is unique due to its highly strained cyclopropene ring, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature makes it a valuable compound for studying ring strain and its effects on chemical reactivity .
Properties
CAS No. |
22054-32-6 |
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Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 2,3,3-trimethylcyclopropene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-5-6(7(9)10-4)8(5,2)3/h1-4H3 |
InChI Key |
PHLTVWHVSIFRKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C1(C)C)C(=O)OC |
Origin of Product |
United States |
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